molecular formula C7H14O3S B2733057 3-(2-Methylsulfonylethyl)cyclobutan-1-ol CAS No. 2356286-02-5

3-(2-Methylsulfonylethyl)cyclobutan-1-ol

Cat. No.: B2733057
CAS No.: 2356286-02-5
M. Wt: 178.25
InChI Key: XUDUJHWJRAZFIM-UHFFFAOYSA-N
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Description

3-(2-Methylsulfonylethyl)cyclobutan-1-ol is a high-purity chemical compound featuring a cyclobutanol core substituted with a methylsulfonylethyl chain. This structure incorporates both a polar sulfonyl group and a strained four-membered carbocycle, making it a valuable intermediate in advanced synthetic chemistry. Cyclobutane derivatives are of significant interest in modern organic synthesis, particularly in cycloaddition reactions, which are pivotal for constructing complex molecular architectures. These reactions, including [2+2] cycloadditions, are extensively employed in medicinal chemistry for the development of novel antiviral compounds and other active molecules . The presence of the sulfonyl group can influence the electron density and reactivity of the system, while the hydroxyl group provides a handle for further functionalization. Researchers can utilize this compound as a key synthetic building block for developing new pharmacologically active agents or for material science applications. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(2-methylsulfonylethyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDUJHWJRAZFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 2-methylsulfonylethyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:

    Formation of Grignard Reagent: 2-Methylsulfonylethyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent.

    Addition to Cyclobutanone: The Grignard reagent is then added to cyclobutanone, resulting in the formation of the desired product after hydrolysis.

Industrial Production Methods

Industrial production of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfonylethyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3-(2-Methylsulfonylethyl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 2-methylsulfonylethyl group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their substituents are summarized below:

Compound Name Substituent at 3-Position Molecular Formula Molar Mass (g/mol) Key Features Reference
3-(2-Methylsulfonylethyl)cyclobutan-1-ol -CH₂CH₂SO₂CH₃ C₇H₁₄O₃S 178.25 Polar sulfonyl group, hydrogen bonding Target
3-(Methylsulfanyl)cyclobutan-1-ol -SCH₃ C₅H₁₀OS 118.19 Thioether, less polar
3-(4-Bromophenyl)cyclobutan-1-ol -C₆H₄Br C₁₀H₁₁BrO 227.10 Aromatic, bulky substituent
3-(Methylamino)cyclobutan-1-ol -NHCH₃ C₅H₁₁NO 101.15 Amine functionality, basic
trans-3-((3-Methylbenzyl)amino)cyclobutan-1-ol -NHCH₂C₆H₄CH₃ C₁₂H₁₇NO 191.27 Aromatic amine, chiral center

Key Observations :

  • Steric bulk varies significantly: bromophenyl and benzylamino substituents introduce greater steric hindrance than sulfonylethyl or methyl groups .

Physicochemical Properties

Property 3-(2-Methylsulfonylethyl)cyclobutan-1-ol 3-(Methylsulfanyl)cyclobutan-1-ol 3-(4-Bromophenyl)cyclobutan-1-ol
Polarity High (sulfonyl group) Moderate (thioether) Low (aromatic)
Solubility Likely polar solvents (DMSO, water) Organic solvents (EtOAc, CHCl₃) Organic solvents (toluene, DCM)
Stability Stable under acidic/basic conditions Oxidizable (S-CH₃) Photostable (bromophenyl)

Spectroscopic Data :

  • NMR: Cyclobutanols typically show characteristic ¹H NMR signals for hydroxyl protons (~1–5 ppm) and cyclobutane ring protons (δ 2.0–4.0 ppm). Sulfonyl groups exhibit distinct ¹³C NMR signals near δ 50–60 ppm .
  • IR: Hydroxyl stretches (~3200–3600 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) are diagnostic .

Biological Activity

3-(2-Methylsulfonylethyl)cyclobutan-1-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(2-Methylsulfonylethyl)cyclobutan-1-ol is characterized by a cyclobutane ring with a hydroxyl group and a methylsulfonyl substituent. Its chemical structure can be represented as follows:

C7H14O2S\text{C}_7\text{H}_{14}\text{O}_2\text{S}

The biological activity of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl group enhances its reactivity, while the methylsulfonyl group may influence its binding affinity and selectivity towards biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol exhibit significant antimicrobial properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
3-(2-Methylsulfonylethyl)cyclobutan-1-olYesYes

Case Studies and Experimental Data

  • Antioxidant Activity : In a study assessing the antioxidant properties of various compounds, it was found that those with similar structural features to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol demonstrated potent antioxidant activity. The presence of hydroxyl groups was correlated with enhanced antioxidant capacity.
  • Minimal Inhibitory Concentration (MIC) : The MIC values for related compounds were determined against common pathogens. Compounds similar to 3-(2-Methylsulfonylethyl)cyclobutan-1-ol exhibited MIC values in the range of 10-50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating effective antimicrobial potential.

Comparative Analysis

To understand the uniqueness of 3-(2-Methylsulfonylethyl)cyclobutan-1-ol, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAntioxidant Activity
3-(2-Methylsulfonylethyl)cyclobutan-1-olYesModerate
3-(2-Ethylsulfanylethyl)cyclobutan-1-olModerateLow
3-(2-Propylsulfanylethyl)cyclobutan-1-olYesHigh

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